Red-Shifted Fluorescence Enables Selective Excitation Against a Tryptophan Background
6-Aminotryptophan (6-AT) provides a significant red-shift in its fluorescence excitation and emission maxima relative to native L-tryptophan (Trp), enabling selective detection in complex biological samples. This spectral separation reduces self-absorption (inner filter effect) and allows for more accurate quantification.
| Evidence Dimension | Fluorescence Stokes Shift |
|---|---|
| Target Compound Data | ~110 nm |
| Comparator Or Baseline | L-Tryptophan: ~70 nm |
| Quantified Difference | Increase of approximately 40 nm (57% larger) |
| Conditions | Aqueous solution, pH 7.4 |
Why This Matters
The larger Stokes shift minimizes spectral crosstalk, enabling precise quantification of 6-AT-labeled proteins in the presence of native Trp residues, a critical requirement for accurate fluorescence resonance energy transfer (FRET) and protein folding assays.
- [1] Lotte, K., Plessow, R., & Brockhinke, A. (2004). Static and time-resolved fluorescence investigations of tryptophan analogues – a solvent study. Photochemical & Photobiological Sciences, 3, 348-359. View Source
- [2] Nediljko Budisa et al. (2002). Global replacement of tryptophan with aminotryptophans generates non-invasive protein-based optical pH sensors. Angewandte Chemie-International Edition, 41(21), 4066-4069. View Source
